(R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid
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Overview
Description
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction forms pyrrolidine, which can then be further functionalized to introduce the methyl and butyric acid groups.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The process involves multistage purification and separation techniques, including extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the methyl and butyric acid substituents.
Pyrroline: Contains one double bond in the ring structure.
Pyrrolizidine: Features two fused pentagonal rings.
Uniqueness
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid is unique due to its chiral center and the presence of both a pyrrolidine ring and a butyric acid moiety. This combination of features contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R)-3-methyl-2-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
XXAWWQYJXDAKIM-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N1CCCC1 |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCC1 |
Origin of Product |
United States |
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